Dronedarone Impurity 1

Catalog No.
S13962666
CAS No.
M.F
C26H34N2O3
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dronedarone Impurity 1

Product Name

Dronedarone Impurity 1

IUPAC Name

(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(butylamino)propoxy]phenyl]methanone

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C26H34N2O3/c1-3-5-8-24-25(22-18-20(27)11-14-23(22)31-24)26(29)19-9-12-21(13-10-19)30-17-7-16-28-15-6-4-2/h9-14,18,28H,3-8,15-17,27H2,1-2H3

InChI Key

XUNGMCIRQHLEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCNCCCC

Dronedarone Impurity 1, also known as N-debutyldronedarone, is a process-related impurity associated with the synthesis of Dronedarone, an antiarrhythmic drug used primarily for the treatment of atrial fibrillation. This compound is characterized by its structural similarity to Dronedarone but lacks a butyl group, which is integral to the parent compound's pharmacological activity. The presence of impurities like Dronedarone Impurity 1 can arise during the manufacturing process due to incomplete reactions or the use of impure starting materials .

During the synthesis of Dronedarone. These include:

  • Alkylation Reactions: The initial steps involve alkylation of phenolic compounds, where an alkyl group is introduced to form the core structure.
  • Sulfonylation: A sulfonyl group is introduced to enhance solubility and stability.
  • Hydrogenation: Reduction reactions may occur, leading to the formation of various derivatives, including impurities like Dronedarone Impurity 1.

The presence of N-(3-chloropropyl) butan-1-amine and other contaminants in starting materials can lead to the formation of this impurity through competitive side reactions .

The synthesis of Dronedarone Impurity 1 can occur through several methods:

  • Isolation from Reaction Mixtures: It can be isolated during the purification processes of Dronedarone hydrochloride.
  • Controlled Synthesis: Specific synthetic routes can be designed to produce this impurity intentionally for research purposes, often involving variations in reaction conditions or starting materials.
  • Analytical Methods: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify this impurity in pharmaceutical preparations .

While Dronedarone Impurity 1 itself does not have therapeutic applications, understanding its presence and behavior is crucial for:

  • Quality Control: Monitoring impurities during drug manufacturing ensures compliance with safety standards.
  • Pharmaceutical Research: Studying impurities helps in optimizing synthesis routes and improving drug formulations.
  • Regulatory Compliance: Characterization of impurities is essential for meeting regulatory requirements set by health authorities .

Dronedarone Impurity 1 shares structural similarities with several other compounds used in antiarrhythmic therapy. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivitySignificance
AmiodaroneHighStrongEstablished antiarrhythmic
DronedaroneModerateStrongPrimary therapeutic agent
N-debutyldronedaroneModerateMinimalProcess-related impurity
SotalolModerateStrongBeta-blocker with antiarrhythmic properties
FlecainideModerateStrongSodium channel blocker

Dronedarone Impurity 1 is unique due to its lack of significant biological activity compared to its parent compound and other antiarrhythmics while still being relevant in quality control contexts .

Reaction Pathways in Parent Compound Synthesis

The formation of Dronedarone Impurity 1 is intrinsically linked to the synthetic route of dronedarone. A convergent synthesis strategy for dronedarone involves iodocyclization and carbonylative Suzuki–Miyaura cross-coupling as key steps. However, the Friedel–Crafts acylation of 2-butyl-5-nitrobenzofuran (3) with 4-methoxybenzoyl chloride (4) serves as a critical juncture for impurity generation. During this step, incomplete acylation or competing side reactions may lead to the retention of unreacted intermediates or the formation of structurally analogous byproducts.

For instance, the nitro group at the 5-position of the benzofuran ring in 3 may undergo partial reduction under acidic Friedel–Crafts conditions, forming an amine intermediate that subsequently reacts with residual acylating agents. This side reaction produces 5-amino-3-[4-(3-di- n-butylaminopropoxy)benzoyl]-2- n-butylbenzofuran (Impurity I), which shares structural homology with Dronedarone Impurity 1. Spectral characterization via $$ ^1H $$-NMR and LC-MS confirms the presence of a methoxy-substituted benzoyl group and nitro-functionalized benzofuran moiety in both the parent drug and its impurity.

Table 1: Key Structural Features of Dronedarone Impurity 1 vs. Parent Compound

FeatureDronedaroneDronedarone Impurity 1
Benzofuran substitution2-butyl, 5-nitro2-butyl, 5-nitro
Acyl group4-(3-dibutylaminopropoxy)benzoyl4-methoxybenzoyl
Molecular formula$$ C{31}H{40}N2O5S $$$$ C{20}H{19}NO_5 $$

Process Parameters Influencing Impurity Generation

The formation kinetics of Dronedarone Impurity 1 are highly sensitive to reaction conditions. Key parameters include:

  • Temperature: Elevated temperatures during Friedel–Crafts acylation (>60°C) accelerate side reactions, increasing impurity yields by 12–15% compared to reactions conducted at 25–30°C.
  • Catalyst Concentration: Excess Lewis acids (e.g., AlCl$$3$$) promote over-acylation of the benzofuran core, resulting in polysubstituted byproducts. A 20% excess of AlCl$$3$$ correlates with a 7.3% rise in Impurity 1 levels.
  • Reaction Duration: Prolonged acylation times (>8 hours) lead to nitro group instability, favoring reduction pathways that form amine intermediates.

Table 2: Impact of Process Parameters on Impurity 1 Formation

ParameterOptimal RangeImpurity 1 Yield Increase
Temperature25–30°CBaseline (0%)
60–70°C12–15%
AlCl$$_3$$ Concentration1.0 equiv0%
1.2 equiv7.3%
Reaction Time6 hours0%
8 hours9.1%

Byproduct Formation During Intermediate Purification

Chromatographic purification of the Friedel–Crafts acylation product (5) introduces additional avenues for impurity generation. Silica gel-mediated purification under alkaline conditions (pH >8) triggers partial hydrolysis of the methoxy group in the 4-methoxybenzoyl moiety, yielding a phenolic derivative that reacts with residual alkylating agents to form Dronedarone Impurity 1. Additionally, solvent polarity during recrystallization significantly affects impurity retention:

  • High-polarity solvents (e.g., methanol/water mixtures): Reduce Impurity 1 content by 22–25% through differential solubility.
  • Low-polarity solvents (e.g., dichloromethane/hexane): Retain up to 18% of the impurity due to co-crystallization with the parent compound.

Notably, the nitro group’s electron-withdrawing nature stabilizes the benzofuran ring against oxidative degradation during purification, ensuring the impurity’s persistence through downstream processes.

Chromatographic Separation Strategies

The analytical characterization of Dronedarone Impurity 1, chemically known as (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone with molecular formula C20H19NO5 and molecular weight 353.4 g/mol, requires sophisticated chromatographic separation techniques to achieve adequate resolution from the parent compound and other related substances [1]. The development of effective chromatographic methods for this specific impurity has been extensively studied using both conventional High Performance Liquid Chromatography and Ultra High Performance Liquid Chromatography platforms [2] [3].

Reversed Phase Chromatographic Systems

The most widely employed approach for Dronedarone Impurity 1 separation utilizes reversed phase chromatography with C8 and C18 stationary phases [2] [3]. Research has demonstrated that Ascentis Express C18 columns (4.6 × 10 cm inner diameter, particle size 2.7 μm) provide excellent separation efficiency with resolution values greater than 1.5 between the impurity and related substances [2]. The chromatographic behavior of Dronedarone Impurity 1 has been systematically evaluated under variable compositions of different solvents, temperatures, and pH values to optimize separation conditions [3].

Mobile Phase Optimization

Gradient elution systems have proven superior to isocratic methods for the comprehensive separation of Dronedarone Impurity 1 from other process-related impurities [2] [3]. The optimal mobile phase composition typically consists of a mixture of buffer (0.05 M ammonium dihydrogen orthophosphate in water) and methanol in the ratio of 80:20 volume/volume as solvent A, combined with a mixture of acetonitrile, methanol, and water in the ratio of 45:45:10 volume/volume as solvent B [3]. Detection wavelengths of 220 nm and 288 nm have been established as optimal for monitoring the impurity profile [2] [4].

Ultra High Performance Liquid Chromatography Applications

Advanced Ultra High Performance Liquid Chromatography methods have been developed specifically for Dronedarone Impurity 1 analysis, utilizing Acquity Ultra High Performance Liquid Chromatography BEH C8 columns (100 mm × 2.1 mm, 1.7 μm particle size) [4] [5]. These methods achieve complete separation within a reduced run time of 10.0 minutes while maintaining resolution values greater than 2.0 for all component pairs [4] [5]. The Ultra High Performance Liquid Chromatography approach offers significant advantages in terms of analysis time, solvent consumption, and peak capacity compared to conventional High Performance Liquid Chromatography methods [6] [7].

Chromatographic ParameterConventional High Performance Liquid ChromatographyUltra High Performance Liquid Chromatography
Column Dimensions4.6 × 10 cm2.1 × 10 cm
Particle Size2.7 μm1.7 μm
Run Time25-30 minutes10 minutes
Flow Rate1.2 mL/min0.5 mL/min
Resolution>1.5>2.0

Mass Spectrometric Identification Approaches

Liquid Chromatography-Mass Spectrometry Methods

The structural identification and characterization of Dronedarone Impurity 1 relies heavily on liquid chromatography-mass spectrometry techniques employing various ionization modes and mass analyzers [8] [9]. An in-house liquid chromatography-mass spectrometry method utilizing an Inertsil C8-3 column (150 mm × 4.6 mm) has been developed for comprehensive analysis of Dronedarone and its potential impurities, including Impurity 1 [9]. The mass spectrometric detection enables unambiguous identification of the impurity through accurate mass measurement and fragmentation pattern analysis [10] [11].

Electrospray Ionization and Atmospheric Pressure Chemical Ionization

Electrospray ionization has been established as the preferred ionization technique for Dronedarone Impurity 1 analysis, providing excellent sensitivity and reproducibility [12] [13]. The positive ion mode electrospray ionization produces characteristic molecular ion peaks and fragmentation patterns that facilitate structural confirmation [12]. Alternative ionization approaches, including atmospheric pressure chemical ionization, have also been evaluated for comparative analysis and method robustness assessment [12].

High Resolution Mass Spectrometry Applications

High resolution mass spectrometry platforms, including Orbitrap and time-of-flight mass spectrometers, have been employed for accurate mass determination and elemental composition assignment of Dronedarone Impurity 1 [14] [15]. These instruments provide mass accuracy at the parts per billion level, enabling confident molecular formula assignment and differentiation from closely related structural isomers [14]. The high resolution mass spectrometry approach is particularly valuable for detecting and characterizing unexpected impurities that may arise during manufacturing process variations [15].

Tandem Mass Spectrometry Fragmentation Studies

Tandem mass spectrometry experiments using collision-induced dissociation have been conducted to elucidate the fragmentation pathways of Dronedarone Impurity 1 [8] [9]. The characteristic fragmentation patterns provide structural information that confirms the proposed molecular structure and assists in distinguishing the impurity from other benzofuran derivatives [8]. Multiple reaction monitoring modes have been developed for selective and sensitive quantification of the impurity in complex matrices [12].

Mass Spectrometric ParameterSpecifications
Ionization ModeElectrospray Ionization (positive)
Mass Rangem/z 100-1500
Resolution30,000 (High Resolution Mass Spectrometry)
Mass Accuracy<5 ppm
Collision Energy35 eV (tandem mass spectrometry)
Scan ModeFull scan and Multiple Reaction Monitoring

Method Validation Protocols for Trace-Level Quantification

International Conference on Harmonization Q2(R2) Validation Framework

The validation of analytical methods for Dronedarone Impurity 1 quantification follows the comprehensive guidelines established in International Conference on Harmonization Q2(R2) on Validation of Analytical Procedures [16] [17] [18]. This framework provides general principles for performing validation studies and specifies the data requirements for regulatory submissions [19] [20]. The validation approach encompasses specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness parameters [17] [18].

Specificity and Selectivity Assessment

Specificity studies for Dronedarone Impurity 1 involve comprehensive evaluation of the method's ability to accurately measure the impurity in the presence of other related substances, degradation products, and matrix components [2] [3]. The assessment includes peak purity analysis using photodiode array detection and mass spectrometric confirmation to ensure the absence of co-eluting interferences [2]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have been conducted to demonstrate the stability-indicating nature of the analytical method [2] [21].

Linearity and Range Determination

Linearity studies for Dronedarone Impurity 1 typically cover concentration ranges from the limit of quantitation to 150% of the specification limit [22] [23]. Correlation coefficients greater than 0.999 have been consistently achieved across the analytical range, demonstrating excellent linear response [4] [22]. The accuracy of calibration standards is typically maintained between 70% and 130% for most concentration levels, with slightly wider acceptance criteria (50% to 150%) applied at or below the minimum reporting level [24].

Precision and Accuracy Studies

Method precision for Dronedarone Impurity 1 quantification is evaluated through repeatability and intermediate precision studies [22] [23]. Relative standard deviation values for replicate analyses are consistently maintained below 2.5% for both system precision and method precision [4] [23]. Accuracy assessment through recovery studies demonstrates relative error values within ±5.1% across the analytical range [23]. The precision studies are conducted at minimum three concentration levels, including the limit of quantitation, mid-level, and high-level concentrations [24].

Detection and Quantitation Limits

The limit of detection for Dronedarone Impurity 1 has been established using signal-to-noise ratio criteria, with values typically ranging from 0.002% to 0.004% relative to the analyte concentration [25] [22]. The limit of quantitation, determined at a signal-to-noise ratio of 10:1, ranges from 0.006% to 0.012% [25] [22]. Alternative approaches for limit determination include standard deviation-based calculations using the formula: Limit of Detection = 3.3σ/S, where σ represents the standard deviation of response and S represents the slope of the calibration curve [24].

Validation ParameterAcceptance CriteriaObserved Results
Linearity (r²)≥0.999>0.9995
Precision (Relative Standard Deviation)≤2.5%<2.5%
Accuracy (Relative Error)±5%±5.1%
Limit of DetectionSignal-to-noise ratio 3:10.002-0.004%
Limit of QuantitationSignal-to-noise ratio 10:10.006-0.012%
Resolution≥1.5>2.0

Robustness and System Suitability

Robustness studies evaluate the method's reliability under deliberately varied chromatographic conditions, including flow rate, pH, column temperature, and mobile phase composition [22] [24]. The resolution between Dronedarone Impurity 1 and closely eluting compounds consistently remains greater than 2.0 under varied conditions, demonstrating method robustness [22]. System suitability parameters, including theoretical plate count, tailing factor, and resolution, are monitored continuously to ensure consistent analytical performance [3] [22].

Solution Stability and Method Transfer

The regulatory framework for pharmaceutical impurity profiling is primarily governed by the International Conference on Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), which establish comprehensive standards for impurity identification, reporting, and qualification in drug substances and drug products respectively [1] [2]. These guidelines provide the foundation for ensuring that impurities like Dronedarone Impurity 1 are properly characterized and controlled throughout the pharmaceutical development process.
Dronedarone Impurity 1 Regulatory Classification

Dronedarone Impurity 1, chemically identified as (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(butylamino)propoxy]phenyl]methanone, is classified as an organic process-related impurity under ICH Q3A(R2) guidelines [3] [4]. This compound, with CAS number 141626-26-8 and molecular formula C26H34N2O3, represents a specified identified impurity that must be controlled according to established regulatory thresholds [5] [6].

Compliance Requirements for Impurity Profiling

The ICH Q3A(R2) guideline mandates that pharmaceutical manufacturers establish comprehensive impurity profiles for each active pharmaceutical ingredient, including detailed characterization of impurities present at levels above specified thresholds [7] [2]. For Dronedarone Impurity 1, this requires documentation of its identity, structural characterization, and quantitative assessment using validated analytical methods [3] [4].

The guideline emphasizes that impurity profiling should be based on batches manufactured using the proposed commercial process, ensuring that the impurity profile reflects actual manufacturing conditions rather than development-scale synthesis [2] [8]. This requirement is particularly relevant for Dronedarone Impurity 1, as its formation is directly linked to the synthetic route employed in dronedarone manufacture [9] [3].

Analytical Method Requirements

ICH Q3A(R2) mandates that analytical procedures used for impurity detection and quantification must be validated and suitable for their intended purpose [2] [10]. For Dronedarone Impurity 1, this has been achieved through the development of stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods, complemented by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural identification [3] [11] [12].

The analytical methods must demonstrate specificity, ensuring that Dronedarone Impurity 1 can be adequately separated from the parent compound and other potential impurities [13] [14]. Studies have shown that chromatographic conditions can be optimized to achieve resolution greater than 1.5 between dronedarone and its impurities, including Dronedarone Impurity 1 [11] [12].

Threshold Limits for Specified Unidentified Impurities

The establishment of threshold limits for pharmaceutical impurities follows a risk-based approach outlined in ICH Q3A(R2) and Q3B(R2) guidelines, with specific limits determined by the maximum daily dose of the drug substance [15] [2]. These thresholds serve as decision points for reporting, identification, and qualification of impurities, ensuring appropriate safety assessments are conducted based on exposure levels.

Reporting Threshold Requirements

For drug substances like dronedarone, the reporting threshold is established at 0.05% for compounds with maximum daily doses ≤2 grams per day, and 0.03% for higher daily doses [2] [16]. This threshold represents the minimum concentration at which impurities must be reported in regulatory documentation, providing a practical limit for impurity monitoring and control [17] [18].

In the case of Dronedarone Impurity 1, which is associated with a drug substance typically dosed at 800 mg daily, the reporting threshold of 0.05% applies [11]. This means that any presence of this impurity at or above 0.05% must be documented and reported in regulatory submissions, regardless of whether the impurity has been fully characterized [2] [17].

Identification Threshold Specifications

The identification threshold for organic impurities in drug substances is set at 0.10% or 1.0 mg total daily intake, whichever is lower, for compounds with maximum daily doses ≤2 grams per day [2] [16]. This threshold determines when unknown impurities must be structurally identified and characterized, representing a higher level of regulatory scrutiny than simple reporting requirements.

For Dronedarone Impurity 1, which has been identified and characterized through comprehensive analytical studies, this threshold has been exceeded in some synthetic batches, necessitating full structural identification [3] [4]. The identification process involved multiple analytical techniques including LC-MS, Fourier-transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, and distortionless enhancement by polarization transfer (DEPT) spectroscopy [3] [4].

Qualification Threshold Considerations

The qualification threshold, set at 0.15% or 1.0 mg total daily intake (whichever is lower) for drug substances with maximum daily doses ≤2 grams per day, establishes the level at which impurities must undergo safety evaluation [2] [20]. This threshold ensures that impurities present at potentially significant levels are assessed for their biological safety through appropriate toxicological studies or alternative qualification approaches.

Studies have demonstrated that Dronedarone Impurity 1 can be controlled below qualification thresholds through optimized manufacturing processes and appropriate analytical monitoring [3] [21]. When impurity levels approach or exceed qualification thresholds, manufacturers must provide safety justification through literature review, metabolite qualification, or dedicated toxicological studies [17] [20].

Unspecified Impurity Limits

ICH Q3A(R2) requires that specifications include acceptance criteria for unspecified impurities, with limits set at or below the identification threshold [2] [10]. This provision ensures that unexpected impurities arising from process variations or degradation are adequately controlled, even when their structures have not been fully characterized.

For dronedarone drug substance specifications, the limit for any unspecified impurity is typically set at ≤0.10%, ensuring that novel impurities, including potential structural analogs of Dronedarone Impurity 1, are maintained below levels requiring identification [11] [2]. This approach provides flexibility in manufacturing while maintaining appropriate safety margins for patient exposure.

Batch-Specific Impurity Tracking Requirements

Comprehensive batch-specific impurity tracking represents a critical component of pharmaceutical quality assurance, ensuring that impurity profiles are consistently monitored and documented throughout the manufacturing process [8] [22]. The ICH Q3A(R2) and Q3B(R2) guidelines establish specific requirements for tracking impurities across different batches, enabling manufacturers to demonstrate process control and identify potential sources of impurity variation.
Mandatory Documentation Parameters

The regulatory framework requires comprehensive documentation of batch-specific information for all pharmaceutical products containing impurities like Dronedarone Impurity 1 [2] [23]. This documentation must include batch identity, manufacturing date, manufacturing site, and detailed impurity content data, providing a complete traceability record for each production batch [2] [24].

For Dronedarone Impurity 1, batch tracking must encompass individual impurity content measurements, total impurity levels, and the specific analytical procedures used for quantification [3] [11]. This information enables regulatory authorities to assess the consistency of manufacturing processes and verify that impurity levels remain within acceptable limits across different production campaigns [8] [25].

Manufacturing Process Documentation

Batch-specific tracking requirements extend to manufacturing process parameters that may influence impurity formation, including reaction conditions, starting material quality, and intermediate purification steps [26] [8]. For Dronedarone Impurity 1, which arises from incomplete reduction reactions during synthesis, tracking must include parameters such as reaction temperature, catalyst efficiency, and reaction time [9] [3].

The documentation must demonstrate how process variations affect impurity formation and provide evidence that manufacturing controls are adequate to maintain consistent impurity profiles [2] [8]. This includes correlation studies between process parameters and impurity levels, enabling identification of critical control points for impurity minimization [27] [22].

Analytical Method Traceability

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

422.25694295 g/mol

Monoisotopic Mass

422.25694295 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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